1-[4-(4-Bromophenyl)phenyl]ethan-1-amine

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

Sourcing a chiral brominated biphenyl scaffold with a free amine for cross-coupling often means weeks of lead time. 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine (CAS 1049131-56-7) bridges this gap as a 95% pure racemic building block in stock for immediate dispatch. - Use the para-bromine as a handle for Suzuki-Miyaura, Heck, or Buchwald-Hartwig reactions to generate diverse biaryl libraries. - The extended biphenyl core (C14H14BrN, MW 276.17) offers distinct steric and lipophilic properties vs monophenyl analogs, improving target selectivity. - Enantiopure (R)- and (S)-forms are also available for asymmetric SAR studies. Standard storage at 2-8°C; ships ambient. Not DOT/IATA regulated. Bulk quantities on request.

Molecular Formula C14H14BrN
Molecular Weight 276.17 g/mol
Cat. No. B12123067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(4-Bromophenyl)phenyl]ethan-1-amine
Molecular FormulaC14H14BrN
Molecular Weight276.17 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C2=CC=C(C=C2)Br)N
InChIInChI=1S/C14H14BrN/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-10H,16H2,1H3
InChIKeyDAQQGBQJTPYBGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[4-(4-Bromophenyl)phenyl]ethan-1-amine Chemical Profile


1-[4-(4-Bromophenyl)phenyl]ethan-1-amine (CAS: 1049131-56-7) is a brominated biphenyl ethanamine derivative with the molecular formula C14H14BrN and a molecular weight of 276.17 g/mol [1]. It belongs to the class of aromatic amines, characterized by a central ethanamine group linked to a biphenyl system substituted with a bromine atom at the para position of the distal phenyl ring [2]. This compound is primarily offered as a research chemical with a typical purity of 95% .

Why 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine Cannot Be Substituted


Generic substitution fails because the extended biphenyl core of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine imparts distinct physicochemical and steric properties compared to monophenyl analogs like 1-(4-bromophenyl)ethan-1-amine (CAS 24358-62-1) or 2-(4-bromophenyl)ethan-1-amine (CAS 73918-56-6) [1]. The additional phenyl ring increases molecular weight, alters lipophilicity (LogP), and introduces a conjugated π-system that can significantly affect target binding, metabolic stability, and synthetic utility in cross-coupling reactions [2]. Furthermore, the presence of a chiral center (the ethanamine carbon) in the biphenyl framework enables stereospecific interactions that are not accessible with achiral or shorter-chain derivatives [3].

1-[4-(4-Bromophenyl)phenyl]ethan-1-amine: Differentiation Evidence


Biphenyl vs. Monophenyl Core

The target compound possesses a biphenyl core (two phenyl rings) compared to the monophenyl structure of 1-(4-bromophenyl)ethan-1-amine (CAS 24358-62-1). This results in a molecular weight difference of 76.09 g/mol (276.17 vs. 200.08) and a distinct InChIKey (DAQQGBQJTPYBGR-UHFFFAOYSA-N vs. SOZMSEPDYJGBEK-ZCFIWIBFSA-O) [1]. The extended aromatic system enhances π-π stacking potential and alters lipophilicity, which can critically influence receptor binding and membrane permeability [2].

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

Purity and Stability Specifications

AKSci specifies a minimum purity of 95% for 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine with long-term storage recommended in a cool, dry place . In comparison, the analog 1-(4-bromophenyl)ethan-1-amine is offered by Thermo Fisher at 96% purity (liquid form) and by ChemImpex at ≥98% purity (liquid) with storage at 0-8°C . The target compound, being a solid, may offer different handling and stability profiles critical for specific synthetic applications.

Chemical Procurement Quality Control Storage Stability

Chiral Resolution and Commercial Availability

The racemic mixture (CAS 1049131-56-7) and its individual enantiomers are commercially available. Santa Cruz Biotechnology offers the (R)-enantiomer (CAS 1212069-24-3) at $728.00 for 1 g and $3347.00 for 5 g [1], and the (S)-enantiomer (CAS 1212066-92-6) is also available . In contrast, the simpler 1-(4-bromophenyl)ethan-1-amine is offered as a racemic mixture (CAS 24358-62-1) by Thermo Fisher at a lower cost (e.g., 5 g for approximately $50-100) . The price differential reflects the added value of enantiopure material for asymmetric synthesis.

Chiral Synthesis Asymmetric Catalysis Enantiomer Procurement

TAAR1 and Nav1.7 Modulation Potential

While direct quantitative data for the target compound are limited, structurally related 4-bromophenyl ethanamine derivatives exhibit measurable biological activities. 4-Bromophenethylamine (CAS 73918-56-6) acts as an agonist at the TAAR1 receptor with a reported EC50 of 26.9x (fold activation) [1]. Additionally, a compound containing a 1-(4-bromophenyl)ethanamine moiety showed an IC50 of 4040 nM against the human Nav1.7 sodium channel in a PatchXpress assay [2]. The extended biphenyl core of the target compound may modulate these activities, offering a scaffold for further optimization.

Neuropharmacology Ion Channel GPCR

Synthetic Building Block and Patent Intermediates

The compound is explicitly cited as an intermediate in pharmaceutical and agrochemical synthesis. A Japanese patent (JP2000001462A) describes the production of 4-halogenobenzylamine derivatives, including R-(+)-1-(4-bromophenyl)ethylamine, as key intermediates . The biphenyl variant offers enhanced rigidity and conjugation, making it a valuable scaffold for Suzuki-Miyaura cross-coupling reactions to generate diverse biaryl libraries .

Organic Synthesis Medicinal Chemistry Patent Analysis

1-[4-(4-Bromophenyl)phenyl]ethan-1-amine: Application Scenarios


Asymmetric Synthesis and Chiral Pool

Procure the enantiopure (R)- or (S)-forms (CAS 1212069-24-3, 1212066-92-6) for asymmetric catalysis studies or to establish stereochemical structure-activity relationships in drug discovery. The availability of both enantiomers from commercial suppliers enables direct comparison of stereospecific biological effects [1].

Biaryl Library Construction via Cross-Coupling

Utilize the bromine atom on the biphenyl core as a handle for Suzuki-Miyaura, Heck, or Buchwald-Hartwig coupling reactions to generate diverse biaryl compounds. This compound serves as a versatile building block for medicinal chemistry campaigns targeting protein-protein interactions or GPCRs .

Neuropharmacology Probe Development

Employ the compound as a starting point for designing TAAR1 or Nav1.7 modulators. Class-level evidence suggests that 4-bromophenyl ethanamine derivatives interact with these targets, and the extended biphenyl system may confer improved selectivity or pharmacokinetic properties [2][3].

Analytical Reference Standard

Use the high-purity (95%) racemic mixture as a reference standard in chromatographic method development or as a calibration standard for quantifying related impurities in pharmaceutical formulations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.